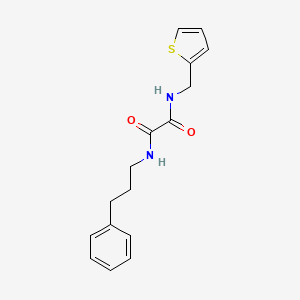

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

描述

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound that features both phenyl and thiophene groups

属性

IUPAC Name |

N-(3-phenylpropyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-15(16(20)18-12-14-9-5-11-21-14)17-10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRIFRQSODBZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 3-phenylpropylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

化学反应分析

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.

科学研究应用

Anticancer Activity

Research indicates that oxalamide derivatives exhibit significant anticancer properties. N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide has shown promise in inhibiting cancer cell proliferation. Studies suggest that compounds with similar oxalamide structures can induce apoptosis in various cancer cell lines, making them potential candidates for drug development against cancers such as breast and colon cancer .

Antimicrobial Properties

The compound's ability to disrupt bacterial cell walls has been investigated, showing effectiveness against both Gram-positive and Gram-negative bacteria. The thiophene moiety contributes to its antimicrobial activity, potentially enhancing membrane permeability and leading to increased efficacy against resistant strains .

Polymer Synthesis

This compound can be used as a monomer in the synthesis of novel polymers. Its oxalamide structure allows for strong intermolecular hydrogen bonding, which can enhance the mechanical properties of the resulting polymers . These materials could be utilized in applications requiring high strength and thermal stability.

Conductive Materials

The incorporation of thiophene units into polymeric structures can lead to enhanced electrical conductivity. Research has shown that polymers derived from oxalamides exhibit interesting electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Asymmetric Catalysis

The compound has potential as a ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions. Its structural features allow for selective activation of substrates, leading to high enantioselectivity in various organic transformations . This application is crucial for synthesizing chiral compounds used in pharmaceuticals.

Hydrogen Bonding Catalysis

Due to its ability to form strong hydrogen bonds, this compound can act as a catalyst in reactions where hydrogen bonding plays a critical role. This property can enhance reaction rates and selectivity, providing a valuable tool for chemists developing new synthetic routes .

Case Studies

作用机制

The mechanism of action of N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:

N1-(3-phenylpropyl)-N2-(pyridin-2-ylmethyl)oxalamide: This compound has a pyridine ring instead of a thiophene ring, which can lead to different chemical and biological properties.

N1-(3-phenylpropyl)-N2-(furan-2-ylmethyl)oxalamide: The presence of a furan ring instead of a thiophene ring can also result in distinct reactivity and applications.

The uniqueness of this compound lies in its combination of phenyl and thiophene groups, which confer specific chemical and biological properties that are not present in other similar compounds.

生物活性

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known by its CAS number 941894-33-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining phenyl and thiophene groups, which may contribute to its diverse applications in medicinal chemistry and biological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This activity is likely mediated by its interaction with cellular receptors or enzymes involved in cell proliferation and survival.

The biological effects of this compound are attributed to its ability to bind to specific molecular targets within cells. This binding can modulate the activity of enzymes or receptors, leading to various therapeutic effects. The detailed pathways involved are still under investigation, but the compound's unique structural features are believed to play a crucial role in its biological interactions.

Comparative Analysis with Similar Compounds

To better understand the characteristics of this compound, it can be compared with other oxalamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3-phenylpropyl)-N2-(pyridin-2-ylmethyl)oxalamide | Pyridine ring instead of thiophene | Moderate antimicrobial activity |

| N1-(3-phenylpropyl)-N2-(furan-2-ylmethyl)oxalamide | Furan ring instead of thiophene | Limited anticancer properties |

| N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide | Hydroxy group addition | Enhanced anti-inflammatory effects |

The comparative analysis shows that while similar compounds exhibit some biological activities, the unique combination of phenyl and thiophene groups in this compound may confer distinct advantages in terms of potency and specificity.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating superior antimicrobial properties.

Case Study 2: Anticancer Mechanism

Another study focused on the anticancer potential of this compound, revealing that it significantly reduced cell viability in various cancer cell lines. The study highlighted the activation of apoptosis-related pathways, suggesting a promising avenue for further development as an anticancer therapeutic.

常见问题

Q. What are the standard synthetic routes for N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include:

- Amide bond formation : Reacting 3-phenylpropylamine with thiophen-2-ylmethylamine using oxalyl chloride or ethyl oxalate under anhydrous conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/dioxane mixtures) to isolate the oxalamide .

- Optimization : Adjusting stoichiometry (1:1 molar ratio of amines to oxalyl chloride) and temperature (0–5°C for exothermic reactions) to minimize byproducts like oligomers or hydrolyzed intermediates .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?

- NMR Spectroscopy : and NMR confirm substituent connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm, oxalamide carbonyls at δ 160–165 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradients) quantify purity (>95%) and detect trace impurities .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .

Q. What are the challenges in purifying this compound, and how can they be mitigated?

- Byproduct formation : Unreacted amines or hydrolyzed oxalic acid derivatives may persist. Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess amines .

- Solubility issues : Low solubility in polar solvents necessitates mixed-solvent systems (e.g., DCM/methanol) for recrystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Variable substituents : Synthesize analogs with modified aryl (e.g., furan, isoxazole) or alkyl chains (e.g., cyclopentyl, cyclohexenyl) .

- Biological assays : Test cytotoxicity (MTT assay), receptor binding (fluorescence polarization), and enzyme inhibition (IC determination) to correlate substituent effects with activity .

- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like kinases or GPCRs .

Q. How can contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values) be resolved?

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .

- Validate target specificity : Perform off-target profiling (e.g., Eurofins Panlabs panel) to confirm selective binding .

- Re-evaluate solubility : Poor solubility in assay buffers (e.g., DMSO >0.1%) may artificially reduce apparent potency .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

- ADMET prediction : SwissADME estimates logP (target <5), BBB permeability, and CYP450 interactions .

- Metabolic sites : Identify labile groups (e.g., ester linkages) prone to hepatic metabolism using Schrödinger’s Metabolizer .

Q. What experimental approaches are used to compare this compound with structurally similar compounds (e.g., thiophene vs. furan derivatives)?

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity differences .

- Electronic effects : UV-Vis spectroscopy and cyclic voltammetry assess how thiophene’s electron-rich nature influences redox behavior vs. furan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。